DNA Aptamer Binding Affinity: L-Tyrosinamide Kd = 45 μM Provides Baseline for Biosensor Development
L-Tyrosinamide exhibits a well-characterized dissociation constant (Kd) of 45 μM for its consensus DNA aptamer sequence, obtained after 15 SELEX cycles with 55% specific elution [1]. This Kd value serves as a validated benchmark for aptamer optimization studies, enabling researchers to evaluate modified aptamer variants against a defined baseline affinity [1][2].
| Evidence Dimension | DNA aptamer binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 45 μM for L-Tyrosinamide binding to consensus DNA aptamer |
| Comparator Or Baseline | Nonspecific binding baseline: 55% specific elution after 15 SELEX cycles |
| Quantified Difference | 45 μM absolute Kd; 55% specific elution versus nonspecific background |
| Conditions | In vitro SELEX selection; 20 mM Tris (pH 7.6), 300 mM NaCl, 5 mM MgCl₂ |
Why This Matters
This quantitative affinity baseline allows researchers to assess whether modifications to the aptamer sequence or assay conditions improve or diminish binding performance.
- [1] Vianini E, Palumbo M, Gatto B. In vitro selection of DNA aptamers that bind L-tyrosinamide. Bioorganic & Medicinal Chemistry. 2001;9(10):2543-2548. View Source
- [2] Creative Biolabs. Anti-L-Tyrosinamide Aptamer Product Specifications. View Source
